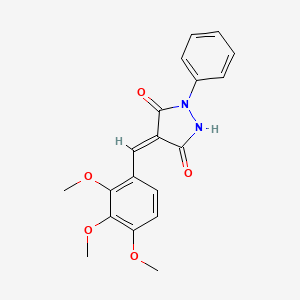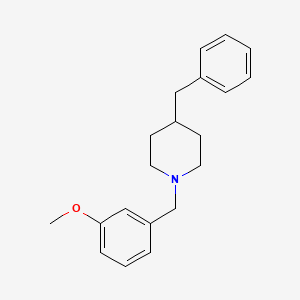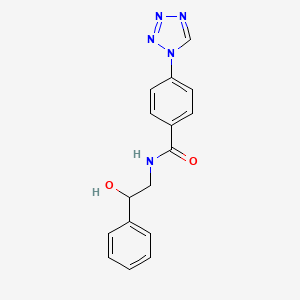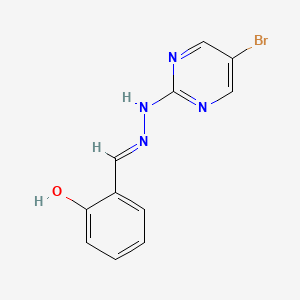
1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione
Übersicht
Beschreibung
1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione, also known as TMB or thymoquinone, is a natural compound derived from the seeds of Nigella sativa. It has been widely studied for its potential therapeutic properties due to its antioxidant, anti-inflammatory, and anticancer effects.
Wirkmechanismus
The mechanism of action of 1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione is not fully understood, but it is thought to work through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspases and the inhibition of NF-κB signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant effects, which may protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory effects, which may reduce inflammation in the body. Additionally, this compound has been shown to have anticancer effects, which may inhibit tumor growth and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione has several advantages for lab experiments. It is a natural compound that is readily available and can be synthesized or extracted easily. This compound has also been extensively studied, and its properties and mechanisms of action are well understood. However, this compound also has some limitations for lab experiments. It is a complex compound that may require specialized equipment or techniques for analysis. Additionally, the effects of this compound may vary depending on the cell or tissue type, which may complicate experimental design.
Zukünftige Richtungen
There are several future directions for research on 1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione. One area of interest is the potential use of this compound in combination with other drugs or therapies for the treatment of cancer. This compound has been shown to enhance the effects of chemotherapy and radiation therapy in preclinical studies, and further research is needed to determine its potential clinical applications. Additionally, research is needed to determine the optimal dosing and delivery methods for this compound in order to maximize its therapeutic effects.
Synthesemethoden
1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione can be synthesized through various methods, including chemical synthesis and extraction from Nigella sativa seeds. Chemical synthesis involves the reaction of 2,3,4-trimethoxybenzaldehyde and 1-phenyl-3,5-pyrazolidinedione in the presence of a catalyst. Extraction from Nigella sativa seeds involves the use of solvents to isolate this compound from the seed oil.
Wissenschaftliche Forschungsanwendungen
1-phenyl-4-(2,3,4-trimethoxybenzylidene)-3,5-pyrazolidinedione has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant and anti-inflammatory effects, which may make it useful in the treatment of various diseases such as cancer, diabetes, and cardiovascular disease. This compound has also been shown to have anticancer effects, with studies demonstrating its ability to induce apoptosis and inhibit tumor growth in various cancer cell lines.
Eigenschaften
IUPAC Name |
(4E)-1-phenyl-4-[(2,3,4-trimethoxyphenyl)methylidene]pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-24-15-10-9-12(16(25-2)17(15)26-3)11-14-18(22)20-21(19(14)23)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,22)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRVOLFLXNSEQJ-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362078 | |
| Record name | ZINC01201219 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5968-43-4 | |
| Record name | ZINC01201219 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B6073414.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-4-pentenamide](/img/structure/B6073427.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6073441.png)

![N-[2-(4-isopropoxyphenyl)ethyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6073454.png)

![N-allyl-3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinecarboxamide](/img/structure/B6073461.png)
![ethyl 1-methyl-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6073468.png)
![4-(2-isopropoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6073477.png)
![2-[(4-methyl-2-quinolinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B6073502.png)
![2-{1-cyclohexyl-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6073508.png)


